molecular formula C21H17NO4 B2486993 (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate CAS No. 326018-72-8

(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate

Cat. No.: B2486993
CAS No.: 326018-72-8
M. Wt: 347.37
InChI Key: NHJDFYJMPSUXER-WYMLVPIESA-N
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Description

(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is an organic compound that features a furan ring, a phenyl group, and an acrylamide moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate plays a crucial role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the phenylpropanoid pathway . This interaction is significant as it influences the enzyme’s activity, potentially altering the production of various phenylpropanoid compounds. The compound’s structure allows it to fit into the active site of PAL, facilitating or inhibiting the enzyme’s catalytic action.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway . This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, the compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction . For instance, its interaction with PAL involves binding to the enzyme’s active site, which can either enhance or inhibit the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PAL, influencing the phenylpropanoid pathway . This interaction can affect the levels of various metabolites, altering metabolic flux and the overall metabolic profile of the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization within cells can influence its activity and efficacy, with certain cellular compartments providing an optimal environment for its action.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications Its presence in these compartments can enhance or inhibit its activity, depending on the local biochemical environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is unique due to its combination of a furan ring, phenyl group, and acrylamide moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the acrylamide moiety allows for potential interactions with biological targets that are not possible with other furan derivatives .

Properties

IUPAC Name

methyl 2-[[(E)-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJDFYJMPSUXER-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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